Orthogonal Reactivity Enables Sequential Functionalization vs. Monohalogenated Analogs
This compound possesses two distinct halogens for chemoselective reactions. The iodine at C3 is highly reactive in Pd-catalyzed cross-couplings (e.g., Sonogashira), while the fluorine at C6 is stable under these conditions, allowing for a secondary, late-stage functionalization. This orthogonal reactivity is a key differentiator from monohalogenated analogs like 3-iodopyrazolo[1,5-a]pyrimidine , which offers only a single synthetic handle, drastically limiting the complexity of accessible derivatives.
| Evidence Dimension | Number of orthogonal synthetic handles for sequential diversification |
|---|---|
| Target Compound Data | 2 distinct, chemoselective halogens (C3-I and C6-F) |
| Comparator Or Baseline | 3-iodopyrazolo[1,5-a]pyrimidine (CAS 1701484-67-4) |
| Quantified Difference | The target compound possesses 2 synthetic handles, enabling sequential functionalization. The comparator possesses only 1, limiting it to single-point diversification. |
| Conditions | Inferred from general chemical reactivity principles and applications of similar scaffolds in Sonogashira coupling reactions [1]. |
Why This Matters
For medicinal chemistry and library synthesis, the ability to perform sequential, chemoselective reactions on a single scaffold is essential for generating high-complexity and structurally diverse compound collections.
- [1] Damont, A., Médran-Navarrete, V., Cacheux, F., Kuhnast, B., Pottier, G., Bernards, N., ... Dollé, F. (2015). Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [(18)F]-Labeling, and in Vivo Neuroinflammation PET Images. Journal of Medicinal Chemistry, 58(18), 7449–7464. View Source
